



Application Notes and Protocols: In Vitro Characterization of Ipatasertib-NH2 Dihydrochloride

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Compound of Interest		
Compound Name:	Ipatasertib-NH2 dihydrochloride	
Cat. No.:	B12422494	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for regulating multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation and hyperactivation of this pathway are common in many types of cancer, making Akt an attractive therapeutic target.[4][5] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][4][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **Ipatasertib-NH2 dihydrochloride**, focusing on its effects on cell viability and its ability to modulate the PI3K/AKT signaling pathway.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

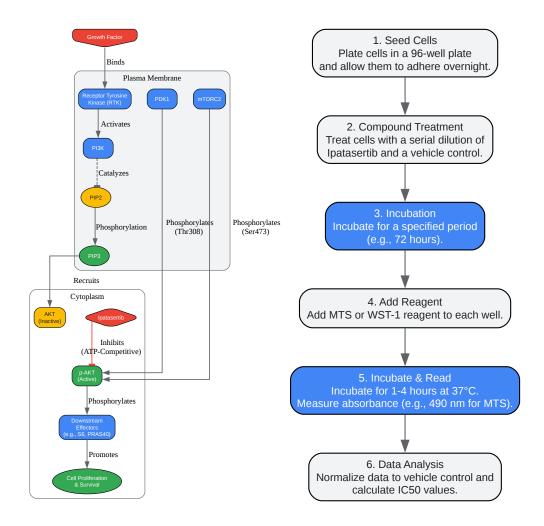


Methodological & Application

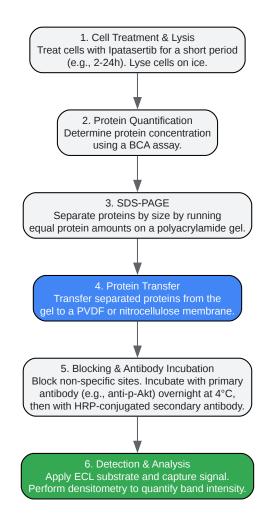
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The PI3K/Akt pathway is activated by various extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs).[4][7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][8] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and fully activated by PDK1 and mTORC2.[2][5] Activated Akt then phosphorylates numerous downstream targets to promote cell growth and survival.[8] Ipatasertib directly inhibits the catalytic activity of Akt, blocking these downstream signaling events.[1]









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